tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane
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Overview
Description
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . It is a liquid at room temperature and is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction yields silanes .
Scientific Research Applications
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has various applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chlorobutoxy)dimethylsilane
- tert-Butyl (4-iodobutoxy)dimethylsilane
- tert-Butyl (3-chloropropoxy)dimethylsilane
Uniqueness
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is unique due to its ability to form stable silyl ether linkages, making it an excellent protecting group for alcohols in organic synthesis. Its stability and reactivity profile make it a valuable compound in various chemical reactions and applications .
Biological Activity
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (TBPDMS) is a silane compound widely recognized for its applications in organic synthesis, particularly as a protecting group for alcohols. Its unique structure, which combines a tert-butyl group with a 3,6-dihydro-2H-pyran moiety, imparts distinctive chemical properties that are leveraged in various biological and medicinal contexts.
TBPDMS is characterized by the molecular formula C11H22O2Si and a molecular weight of approximately 214.38 g/mol. The synthesis typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine or imidazole, yielding high purity products suitable for research applications.
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-butyl dimethylsilyl ether | C8H18OSi | Simpler structure without the pyran ring |
3-Methoxy-1-methylpyridin-1-ium | C9H10N | Contains nitrogen; used in organic synthesis |
1-Tert-butoxycarbonylpiperidine | C11H15NO2 | Contains a piperidine ring; used in drug synthesis |
Biological Activity
The biological activity of TBPDMS is primarily linked to its role in the synthesis of biologically active molecules. It serves as a protective group that enables selective functionalization without interference from hydroxyl groups. This property is crucial in drug development and the creation of complex organic compounds.
The mechanism by which TBPDMS exerts its effects involves the formation of stable silyl ether linkages. These linkages protect hydroxyl groups from unwanted reactions, thus allowing for specific modifications at other sites on the molecule. The steric hindrance provided by the tert-butyl group enhances this protective capability, making it particularly valuable in synthetic chemistry.
Case Studies and Research Findings
Research has demonstrated that compounds synthesized using TBPDMS exhibit significant biological activities. For instance:
- Antimalarial Activity : A series of compounds derived from pyranones showed promising antimalarial properties against Plasmodium falciparum, with some exhibiting IC50 values below 10 μM .
- Antituberculosis Activity : Although none of the compounds synthesized in a related study displayed appreciable levels of anti-tuberculosis activity, it was noted that structural modifications could enhance efficacy against Mycobacterium tuberculosis .
- Cytotoxicity : Studies assessing cytotoxicity revealed that certain derivatives maintained low toxicity profiles while retaining significant biological activity against various pathogens, indicating potential for therapeutic development .
Properties
IUPAC Name |
tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJILDZEDNAJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579997 |
Source
|
Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953390-79-9 |
Source
|
Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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